1-Cyclohexyl-2-iodoethanol
Overview
Description
1-Cyclohexyl-2-iodoethanol is a useful research compound. Its molecular formula is C8H15IO and its molecular weight is 254.11 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radical Intermediates in Thermolysis : The study by Dolenc and Plesničar (1997) discusses the role of iodocyclohexane, a primary decomposition product, in the thermolysis of certain compounds. This suggests potential applications in understanding and controlling radical-mediated chemical reactions (Dolenc & Plesničar, 1997).
Aromatization of Cyclohexenones : Horiuchi et al. (1991) describe the oxidative aromatization of α,β-unsaturated cyclohexenones with iodine, indicating the utility of iodine compounds in facilitating transformations in organic chemistry (Horiuchi et al., 1991).
Catalysis in Arylsulfanylphenol Formation : Liao et al. (2013) utilized iodine as an effective catalyst for the transformation of thiols and cyclohexanones into 2-arylsulfanylphenols, highlighting the catalytic properties of iodine compounds in organic synthesis (Liao et al., 2013).
Solid-Acid-Catalyzed Reactions : The research by Vjunov et al. (2014) on the reactions of cyclohexanol on zeolite HBEA in water, using NMR spectroscopy, reveals insights into catalysis and reaction mechanisms (Vjunov et al., 2014).
Phenol Hydrogenation to Cyclohexanol : Studies by Wang et al. (2011) and He Jie et al. (2017) explored the selective hydrogenation of phenol to cyclohexanol, demonstrating the application of iodine-containing compounds in catalytic processes and material science (Wang et al., 2011), (He Jie et al., 2017).
Properties
IUPAC Name |
1-cyclohexyl-2-iodoethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15IO/c9-6-8(10)7-4-2-1-3-5-7/h7-8,10H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLQWURDZKGUIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CI)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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